4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide
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Overview
Description
4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a phenyl group, a piperazine ring, and a sulfonylethyl chain.
Mechanism of Action
Target of Action
The primary targets of 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .
Mode of Action
This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . Inhibition of these enzymes leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE and BuChE affects the cholinergic pathway. Under normal conditions, AChE and BuChE hydrolyze acetylcholine, terminating its action at the synaptic cleft . By inhibiting these enzymes, this compound increases the availability of acetylcholine, enhancing cholinergic transmission .
Pharmacokinetics
The presence of the phenylpiperazine moiety may enhance its bioavailability, as this group is known to improve the lipophilicity of compounds, facilitating their passage through biological membranes .
Result of Action
The inhibition of AChE and BuChE by this compound results in enhanced cholinergic transmission. This can lead to improved cognitive function, making this compound a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with target enzymes. Additionally, the presence of other substances, such as competitive inhibitors or enzyme inducers, can also influence the compound’s efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide typically involves multiple steps. One common method includes the alkylation of corresponding amines with alkylating reagents such as 2-chloro-1-(3-chlorophenyl)ethanone or 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: Its unique structure and reactivity make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide can be compared with other similar compounds, such as:
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: This compound has a similar structure but lacks the sulfonylethyl chain, which may affect its reactivity and biological activity.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is another acetylcholinesterase inhibitor but has a different core structure, which may influence its binding affinity and specificity.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S/c26-22(13-7-10-20-8-3-1-4-9-20)23-14-19-29(27,28)25-17-15-24(16-18-25)21-11-5-2-6-12-21/h1-6,8-9,11-12H,7,10,13-19H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVXJYWAKVHHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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